ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic imidazole derivative characterized by a 1,2-disubstituted imidazole core.
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-4-14(2)5-7-15)23(20)17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVSVBFXGXVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate, with the CAS number 1226455-86-2, is a compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes an imidazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 386.9 g/mol
- Structural Features : The compound includes a thioacetate functional group and a substituted imidazole ring, which contributes to its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazole derivatives, including those similar to this compound. Imidazole compounds are known to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of various imidazole derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against different cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cell proliferation.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | HeLa (Cervical Cancer) | 15.3 |
| This compound | A549 (Lung Cancer) | 10.0 |
Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research indicates that compounds with imidazole rings may exhibit anti-inflammatory activities. This compound has been evaluated for its ability to inhibit inflammatory mediators.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzyme Activity : Targeting enzymes such as thymidine phosphorylase and topoisomerase.
- Interfere with Cell Signaling Pathways : Modulating pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) : Inducing oxidative stress in cancer cells leading to cell death.
Comparison with Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
Structural Differences :
- Lacks the thioether bridge; instead, the acetate group is directly attached to the imidazole ring.
- Contains a methyl group at position 2 of the imidazole instead of a p-tolyl group.
Key Advantage :
- The 4-chlorophenyl and methyl groups enhance target specificity compared to unsubstituted imidazole.
Ethyl 2-{5-R1-2-[N-(5-Chloro-1H-Benzo[d]imidazol-2-ylidene)sulfamoyl]phenylthio}acetate Derivatives
Structural Differences :
Functional Insight :
- The sulfamoyl group may improve solubility and binding affinity to enzymes like histone deacetylases (HDACs), though specific activity data are unavailable.
Ethyl (2-(3-Chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-Dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate (C2)
Structural Differences :
- Replaces the p-tolyl group with a benzothiophene ring and introduces a dimethylamino benzylidene group.
- Uses an amino linker instead of a thioether bridge .
2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide
Functional Impact :
- The amide group could improve metabolic stability and oral bioavailability compared to the ester in the target compound.
Table 1: Cytotoxicity and Sirtuin Inhibition Profiles
Preparation Methods
One-Pot Cyclocondensation Using Microwave Irradiation
Wu et al. demonstrated that polysubstituted imidazoles are accessible via a one-pot, three-component reaction involving arylaldehydes, ammonium acetate, and in situ-generated benzoin derivatives. For the target compound, 4-chlorobenzaldehyde and p-tolualdehyde serve as precursors for the 1-(4-chlorophenyl) and 5-(p-tolyl) groups, respectively. Under microwave irradiation (350 W, 5–10 min), the reaction proceeds via:
- Benzoin condensation of p-tolualdehyde catalyzed by N-heterocyclic carbenes (NHCs) to form a diketone intermediate.
- Cyclization with 4-chlorobenzaldehyde and NH4OAc, yielding a 1,4,5-trisubstituted imidazole.
This method achieves yields up to 95% while reducing reaction times from hours to minutes. The regioselectivity arises from the electronic effects of the aldehydes, with electron-deficient 4-chlorobenzaldehyde preferentially occupying the N1 position due to enhanced stabilization of the incipient imidazolium intermediate.
Post-Functionalization of 2-Mercaptoimidazoles
An alternative route involves synthesizing 2-mercaptoimidazoles followed by alkylation. Radziszewski-type reactions employing α-diketones, aldehydes, and ammonium thiocyanate generate 2-mercaptoimidazoles with defined substitution patterns. For example:
- React 4-chlorophenylglyoxal and p-tolualdehyde with NH4SCN in ethanol under reflux to form 1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol.
- Alkylate the thiol group with ethyl chloroacetate in tetrahydrofuran (THF) using K2CO3 as a base.
This two-step sequence avoids competing side reactions during cyclocondensation, though it requires isolation of the thiol intermediate.
Preparation Methods Analysis
Thioacetate Installation via Nucleophilic Alkylation
The critical step—introducing the ethyl thioacetate group—relies on the nucleophilic displacement of chloride from ethyl chloroacetate by the imidazole-2-thiolate anion. Key variables influencing yield include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF or DMF | Polar aprotic solvents enhance anion stability |
| Base | K2CO3 or Et3N | Et3N gives faster kinetics but lower selectivity |
| Temperature | 60–80°C | Higher temps reduce reaction time |
| Molar Ratio | 1:1.2 (thiol:chloroacetate) | Excess chloroacetate minimizes disulfide formation |
Under optimized conditions (THF, K2CO3, 70°C, 6 h), this step achieves 82–88% yield. Solvent-free variations using mechanochemical grinding have also been reported, though yields drop to 68–74% due to incomplete conversion.
Catalytic Enhancements in Imidazole Formation
Magnesium-imidazole complexes, as described by Kobuke and Yoshida, accelerate Claisen-like condensations via stabilization of carbanion intermediates. Applying these conditions to diketone precursors:
- Combine 4-chlorophenylglyoxal and p-tolualdehyde in THF with imidazole (2 equiv) and Mg(ClO4)2 (0.1 equiv).
- Stir at room temperature for 24 h to form the imidazole core in 71% yield.
This method circumvents the need for microwave equipment but requires stringent control over leaving group activation and carbanion stability.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of major pathways:
Microwave-assisted synthesis offers the highest throughput, whereas post-functionalization provides flexibility for late-stage diversification.
Characterization and Validation
The final product is validated via:
- 1H NMR : Aromatic protons from 4-chlorophenyl (δ 7.45–7.50) and p-tolyl (δ 7.02–7.10) groups, with ethyl acetate signals at δ 4.20 (q) and 1.25 (t).
- 13C NMR : Carbonyl resonance at δ 169.5 (C=O), thiomethyl carbons at δ 35.8 (SCH2).
- IR : Strong absorbance at 2560 cm−1 (S-H stretch, absent post-alkylation) confirms thioether formation.
Single-crystal X-ray diffraction of analogous compounds (e.g., Lepidiline B derivatives) confirms regiochemistry and planarity of the imidazole ring.
Q & A
Advanced Question: How can synthetic yield be optimized for large-scale production?
Answer:
- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiol-alkylation .
- Design of Experiments (DoE) : Statistically evaluate variables (e.g., temperature, stoichiometry) to identify critical parameters .
Basic Question: What analytical techniques are used for structural characterization?
Answer:
- Single-crystal XRD : Resolves 3D molecular geometry, bond lengths, and torsion angles. SHELX software is commonly employed for refinement .
- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., p-tolyl methyl at δ 2.3 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (CHClNOS, expected [M+H]: 393.0834) .
Advanced Question: How are structural contradictions resolved in XRD data?
Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) to validate packing arrangements .
Basic Question: What biological activities are associated with this compound?
Answer:
- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer : IC of 12.5 µM in MCF-7 breast cancer cells via mitochondrial apoptosis .
- Anti-inflammatory : Inhibition of COX-2 (65% at 50 µM) through π-π stacking with Tyr355 .
Advanced Question: How are mechanistic pathways elucidated?
Answer:
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., BCL-2 for apoptosis) .
- Kinetic assays : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates .
Basic Question: How do substituents (e.g., 4-chlorophenyl vs. p-tolyl) influence activity?
Answer:
| Substituent | LogP | IC (µM) | Key Interaction |
|---|---|---|---|
| 4-Chlorophenyl | 3.8 | 12.5 | Halogen bonding |
| p-Tolyl | 4.1 | 18.7 | Hydrophobic |
| Data from SAR studies . |
Advanced Question: Can substituent effects be predicted computationally?
Answer:
- QSAR models : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns .
Basic Question: How is stability assessed under experimental conditions?
Answer:
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH stability : Compound degrades >50% at pH <3 (hydrolysis of thioester bond) .
Advanced Question: What strategies mitigate oxidative degradation?
Answer:
- Antioxidant additives : 0.1% BHT in formulations reduces oxidation by 70% .
- Lyophilization : Stabilizes the compound for long-term storage (-20°C, argon atmosphere) .
Basic Question: How are interactions with biological macromolecules studied?
Answer:
- Surface plasmon resonance (SPR) : Measures binding affinity (K = 120 nM for BSA) .
- Fluorescence quenching : Stern-Volmer plots quantify protein-ligand binding constants .
Advanced Question: Can covalent binding to targets be engineered?
Answer:
- Pro-drug design : Introduce electrophilic groups (e.g., Michael acceptors) for irreversible inhibition .
Basic Question: How does this compound compare to analogs?
Answer:
| Compound | Key Feature | IC (µM) |
|---|---|---|
| Ethyl 2-((1-phenyl-5-(p-tolyl)-...) | Lacks Cl substituent | 28.4 |
| Methyl ester analog | Reduced logP | 35.2 |
| Data from . |
Advanced Question: What combinatorial libraries can be generated?
Answer:
- Parallel synthesis : Vary aryl groups via Suzuki-Miyaura cross-coupling .
Basic Question: What are common contaminants in synthesis?
Answer:
- Unreacted imidazole-2-thiol : Detected via TLC (R = 0.3 in 1:1 EtOAc/hexane) .
- Ethyl chloroacetate adducts : Remove via silica gel chromatography .
Advanced Question: How are trace impurities quantified?
Answer:
- UPLC-MS/MS : Achieves LOD of 0.1% for genotoxic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
